2-D08

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-D08 implica la condensación de compuestos fenólicos apropiados bajo condiciones de reacción específicas. La ruta sintética detallada y las condiciones de reacción son propietarias y, a menudo, varían según la pureza y el rendimiento deseados .

Métodos de producción industrial

La producción industrial de this compound generalmente implica síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se purifica luego utilizando técnicas como recristalización o cromatografía .

Análisis De Reacciones Químicas

Structural Confirmation and Isomerization

2-D08 was distinguished from its inactive isomer (1 ) and contaminant (3 ) using 1D/13C NMR and HMBC analysis . Key findings:

-

This compound (compound 2 ) shows distinct NMR signals compared to 1 (compound 1 ).

-

HMBC analysis confirmed the hydroxylation pattern at positions 2′,3′,4′.

A Wessely-Moser rearrangement occurs under harsh deprotection conditions (e.g., aqueous HBr, heating at 130°C), leading to isomerization and formation of 1 and 3 . This explains impurities in commercial samples .

| Isomer | Key Features | Activity |

|---|---|---|

| This compound (compound 2 ) | 2′,3′,4′-trihydroxy | Active SUMO inhibitor |

| 1 (compound 1 ) | Different hydroxylation pattern | Inactive |

| 3 | Acid-induced rearrangement product | Modest activity |

Mechanism of SUMOylation Inhibition

This compound inhibits SUMOylation by blocking SUMO transfer from the E2 Ubc9-SUMO thioester to substrates without affecting E1/E2 thioester formation . This mechanism was validated in biochemical assays, where this compound suppressed Topoisomerase I SUMOylation in breast cancer cells without altering ubiquitination .

Key Reaction Conditions and Challenges

-

Mild deprotection : Use of BBr₃ avoids Wessely-Moser rearrangement, ensuring pure this compound .

-

Harsh conditions : Vigorous demethylation (e.g., HBr, high temperature) promotes isomerization, complicating purification .

-

Biochemical validation : Microfluidic electrophoretic mobility shift assays confirmed this compound’s specificity for SUMOylation inhibition .

Research Implications

The synthesis and structural studies highlight the importance of controlled reaction conditions to avoid impurities. The Wessely-Moser rearrangement underscores the need for optimized protocols in flavonoid chemistry. This compound’s unique SUMO inhibition mechanism positions it as a valuable tool for studying post-translational modifications in cancer biology .

For further details, refer to the synthesis protocol in and SUMOylation studies in .

Aplicaciones Científicas De Investigación

Case Studies

- Uterine Leiomyosarcoma (Ut-LMS) : In studies using human Ut-LMS cell lines (SK-LMS-1 and SK-UT-1B), 2-D08 demonstrated a dose- and time-dependent inhibition of cell viability and colony formation. Flow cytometric analysis indicated an increase in apoptotic rates, while Western blotting revealed elevated levels of RIP1, suggesting necrosis induction. Additionally, transcriptome analysis highlighted significant changes in gene expression related to DNA replication and apoptosis pathways .

- Acute Myeloid Leukemia (AML) : Research indicated that this compound induces ROS accumulation and mitochondrial-mediated apoptosis in AML cells. The compound's ability to inhibit SUMOylation was linked to enhanced apoptotic signaling pathways, making it a potential therapeutic agent for AML .

Case Studies

- Allergic Airway Inflammation : In models of allergic airway inflammation induced by ovalbumin (OVA) or house dust mite (HDM), this compound significantly reduced the infiltration of inflammatory cells such as macrophages and eosinophils. Immunofluorescence staining showed that this compound effectively decreased the expression of Muc5AC and other markers associated with goblet cell metaplasia in bronchial epithelia .

Case Studies

- In vitro studies demonstrated that this compound could protect neuronal cells from amyloid-beta-induced toxicity, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Data Summary Table

Mecanismo De Acción

2-D08 ejerce sus efectos inhibiendo el proceso de SUMOilación. Bloquea específicamente la transferencia de SUMO desde el conjugado tioéster E2 a los sustratos sin afectar la enzima activadora de SUMO E1 o la formación del tioéster E2 Ubc9-SUMO . Esta inhibición interrumpe varios procesos celulares, incluida la estabilidad, localización y actividad de las proteínas .

Comparación Con Compuestos Similares

Compuestos similares

Ácido anacárdico: Inhibe la formación de tioéster E1-SUMO.

Ácido ginkgolico: También inhibe la formación de tioéster E1-SUMO.

Singularidad

2-D08 es único en su capacidad de inhibir selectivamente la transferencia de SUMO desde el tioéster E2 al sustrato sin afectar otros pasos en la vía de SUMOilación . Esta especificidad lo convierte en una herramienta valiosa para estudiar la SUMOilación y su papel en varios procesos biológicos .

Actividad Biológica

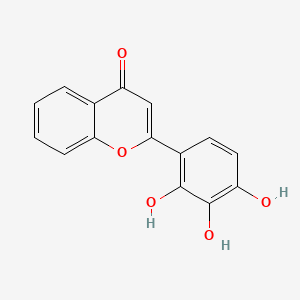

2-D08, chemically known as 2′,3′,4′-trihydroxyflavone, is a synthetic flavonoid recognized for its role as a specific inhibitor of protein SUMOylation. This compound has garnered attention for its diverse biological activities, particularly in the context of cancer therapy. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

Anticancer Properties

This compound has been extensively studied for its anticancer effects across various cell lines. Notably, it exhibits significant antiproliferative activity against uterine leiomyosarcoma (Ut-LMS) cells. In a study involving SK-LMS-1 and SK-UT-1B human Ut-LMS cell lines, treatment with this compound resulted in:

- Inhibition of Cell Viability : A dose- and time-dependent reduction in cell viability was observed.

- Induction of Apoptosis : Flow cytometric analysis indicated an increase in apoptotic rates, supported by elevated levels of RIP1 and lactate dehydrogenase (LDH) release, suggesting necrosis induction alongside apoptosis .

- Cell Cycle Arrest : this compound treatment led to cell-cycle arrest in SK-LMS-1 cells, characterized by upregulation of p21 protein expression and activation of caspase-3 .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of SUMOylation. This post-translational modification plays a crucial role in regulating various cellular processes, including:

- Protein Stability and Function : By inhibiting the transfer of SUMO proteins from Ubc9 to target substrates, this compound disrupts pathways critical for cancer cell survival .

- Reactive Oxygen Species (ROS) Production : In acute myeloid leukemia cells, this compound promotes apoptosis through ROS accumulation, likely via NOX2 deSUMOylation .

Comparative Efficacy

The efficacy of this compound has been compared with other SUMO inhibitors. For instance, in triple-negative breast cancer models (MDA-MB-231), both this compound and other inhibitors like GA demonstrated similar reductions in SUMO-conjugated proteins after prolonged exposure . This highlights the potential of this compound as a viable therapeutic agent in diverse cancer types.

Table 1: Summary of Biological Activities of this compound

Table 2: Case Studies on this compound Efficacy

Propiedades

IUPAC Name |

2-(2,3,4-trihydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-10-6-5-9(14(18)15(10)19)13-7-11(17)8-3-1-2-4-12(8)20-13/h1-7,16,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAXTFSPCLZPIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144707-18-6 | |

| Record name | 144707-18-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.